![molecular formula C14H11ClN2 B13664123 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B13664123.png)
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their unique electronic and chemical properties, making them valuable in various fields such as organic synthesis and pharmaceutical chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine can be achieved through several methods. . This multi-component reaction is versatile and robust, allowing for the efficient construction of the imidazo[1,2-a]pyridine core.
Industrial Production Methods: Industrial production of this compound typically involves the use of transition metal catalysis, metal-free oxidation, and photocatalysis strategies . These methods ensure high yields and purity, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using metal-free oxidation strategies.
Reduction: Reduction reactions can be performed using common reducing agents such as sodium borohydride.
Substitution: Nucleophilic aromatic substitution reactions are common, especially involving the chlorophenyl group.
Common Reagents and Conditions:
Oxidation: Metal-free oxidants such as hydrogen peroxide.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazo[1,2-a]pyridine derivatives.
Substitution: Formation of substituted imidazo[1,2-a]pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 2-(3-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of specific enzymes or receptors, leading to its biological effects . The presence of the chlorophenyl group enhances its binding affinity to these targets, making it a potent bioactive molecule.
Comparación Con Compuestos Similares
2-Phenylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, resulting in different reactivity and applications.
8-Methylimidazo[1,2-a]pyridine: Lacks the chlorophenyl group, leading to different biological activities.
2-(4-Chlorophenyl)-8-methylimidazo[1,2-a]pyridine: Similar structure but with the chlorine atom in a different position, affecting its chemical properties.
Propiedades
Fórmula molecular |
C14H11ClN2 |
|---|---|
Peso molecular |
242.70 g/mol |
Nombre IUPAC |
2-(3-chlorophenyl)-8-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C14H11ClN2/c1-10-4-3-7-17-9-13(16-14(10)17)11-5-2-6-12(15)8-11/h2-9H,1H3 |
Clave InChI |
UUJOAMCHUHTACI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CN2C1=NC(=C2)C3=CC(=CC=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5'-Chloro-2'-oxospiro[cyclopropane-1,3'-indoline]-7'-carboxylic Acid](/img/structure/B13664041.png)

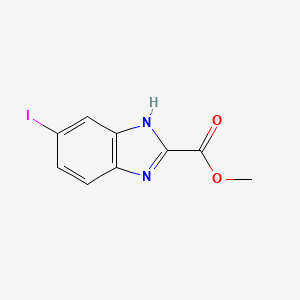


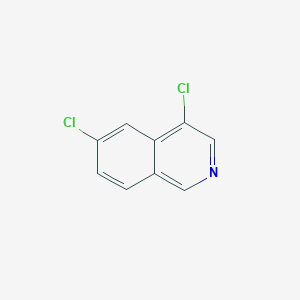
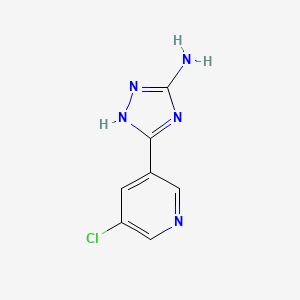
![2-Amino-5-(3-hydroxypropyl)-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13664097.png)
![6-Chloro-[1,2,4]triazolo[4,3-a]pyridine-8-carbonitrile](/img/structure/B13664100.png)

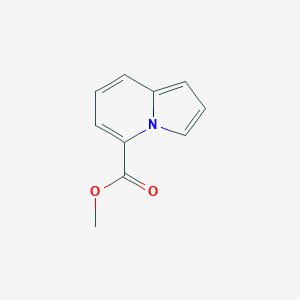

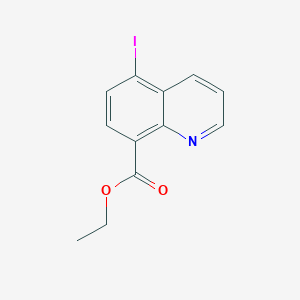
![3-Methyl-3H-imidazo[4,5-c]pyridine-7-boronic Acid](/img/structure/B13664127.png)
